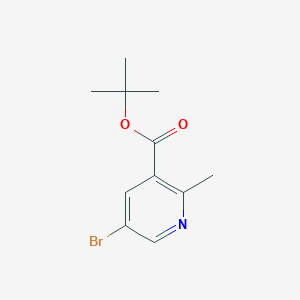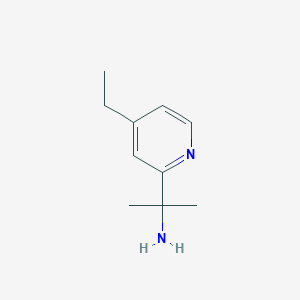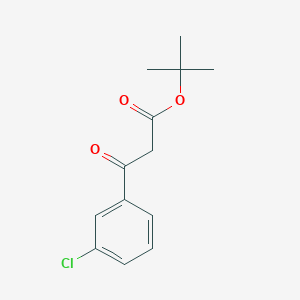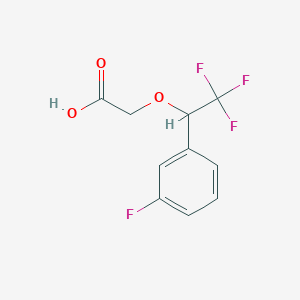
tert-Butyl 5-bromo-2-methylnicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 5-bromo-2-methylnicotinate: is an organic compound with the molecular formula C11H14BrNO2. It is a derivative of nicotinic acid, featuring a tert-butyl ester group, a bromine atom at the 5-position, and a methyl group at the 2-position of the pyridine ring. This compound is used as a building block in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-bromo-2-methylnicotinate typically involves the esterification of 5-bromo-2-methylnicotinic acid with tert-butyl alcohol. The reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes using microreactors. These methods offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 5-bromo-2-methylnicotinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products:
Substitution: Formation of 5-substituted-2-methylnicotinates.
Reduction: Formation of 5-bromo-2-methylnicotinyl alcohol.
Oxidation: Formation of 5-bromo-2-methylnicotinic acid.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 5-bromo-2-methylnicotinate is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study the effects of brominated nicotinates on cellular processes. It can be used to investigate the role of nicotinic acid derivatives in metabolic pathways.
Medicine: this compound has potential applications in drug discovery and development. It can be used as a precursor for the synthesis of novel therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of tert-Butyl 5-bromo-2-methylnicotinate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
- tert-Butyl 5-bromo-2-methylbenzoate
- tert-Butyl 5-bromo-2-methylpyridine-3-carboxylate
- tert-Butyl 5-bromo-2-methylisonicotinate
Comparison: tert-Butyl 5-bromo-2-methylnicotinate is unique due to its specific substitution pattern on the pyridine ring. The presence of both the bromine atom and the tert-butyl ester group imparts distinct chemical properties, making it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .
Propriétés
Formule moléculaire |
C11H14BrNO2 |
|---|---|
Poids moléculaire |
272.14 g/mol |
Nom IUPAC |
tert-butyl 5-bromo-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H14BrNO2/c1-7-9(5-8(12)6-13-7)10(14)15-11(2,3)4/h5-6H,1-4H3 |
Clé InChI |
JAYMKFKYIMGKIL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=N1)Br)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)butan-1-ol](/img/structure/B12990830.png)


![1-(3-Chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B12990844.png)



![tert-Butyl 6-(4-bromophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B12990859.png)





![Methyl (R)-2-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate](/img/structure/B12990898.png)
